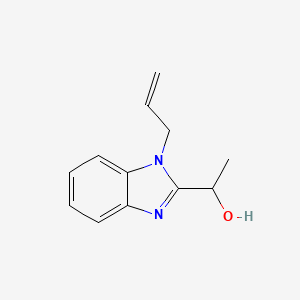
N-1,3-benzodioxol-5-yl-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms. It has been shown to induce apoptosis in cancer cells and disrupt the cell membrane integrity of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects, including the inhibition of DNA synthesis, cell cycle arrest, and the induction of oxidative stress. It has also been shown to modulate the expression of various genes and proteins involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-1,3-benzodioxol-5-yl-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is its broad-spectrum antimicrobial and anticancer activity, making it a versatile tool for laboratory experiments. However, its high toxicity and limited solubility in water can pose challenges in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-1,3-benzodioxol-5-yl-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide, including the development of new derivatives with improved solubility and reduced toxicity, the investigation of its potential applications in other areas such as agriculture and environmental science, and the elucidation of its precise mechanism of action at the molecular level. Additionally, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections.
In conclusion, this compound is a promising compound with significant potential for various scientific research applications. Its broad-spectrum antimicrobial and anticancer activity, combined with its unique chemical structure, make it an attractive target for further investigation and development.
Synthesemethoden
N-1,3-benzodioxol-5-yl-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization with 1,3-benzodioxole-5-carbaldehyde and subsequent reduction with sodium dithionite. The final product is obtained by treating the resulting thiazole intermediate with hydrobromic acid.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess significant antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S.BrH/c20-19(21)12-4-1-10(2-5-12)13-8-24-16(18-13)17-11-3-6-14-15(7-11)23-9-22-14;/h1-8H,9H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUYGNBGWQZZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)

![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)


![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)